molecular formula C20H32N2O B122538 1-[4-(3-Piperidinopropoxy)benzyl]piperidine CAS No. 398473-34-2

1-[4-(3-Piperidinopropoxy)benzyl]piperidine

Cat. No.: B122538
CAS No.: 398473-34-2
M. Wt: 316.5 g/mol
InChI Key: PTKHFRNHJULJKT-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    Pharmacological Applications

    1-[4-(3-Piperidinopropoxy)benzyl]piperidine has been studied primarily for its role as a histamine H3 receptor antagonist . This interaction has several implications:

    • Promoting Wakefulness : By blocking H3 receptors, which are involved in sleep regulation, the compound may enhance alertness and cognitive function.
    • Potential in Treating Neurological Disorders : Its ability to influence neurotransmitter systems suggests applications in treating conditions such as depression and anxiety disorders. Compounds with similar structures have been shown to act as monoamine releasing agents.

    Synthesis and Modification

    The synthesis of this compound can be achieved through multiple methods that allow for structural modifications to optimize its pharmacological properties. The compound's synthesis typically involves:

    • Reactions Typical of Piperidine Derivatives : These reactions can modify the compound's structure to enhance biological activity or alter pharmacokinetic properties.
    • Controlled Synthetic Pathways : Different synthetic routes can yield variations of the compound that may exhibit improved efficacy or reduced side effects.

    Case Studies and Research Findings

    Recent studies have focused on the biological activity of this compound:

    • Neuropharmacological Studies : Research indicates that this compound can modulate dopamine and norepinephrine levels, which are critical in mood regulation and cognitive function.
    • Behavioral Experiments : Animal models have shown that antagonism of H3 receptors can lead to increased locomotion and exploratory behavior, suggesting potential applications in attention deficit disorders .

    Mechanism of Action

    • JNJ-5207852’s mechanism involves antagonizing the H3 receptor.
    • Molecular targets and pathways related to its effects are not explicitly specified.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce.
    • it’s worth noting that JNJ-5207852 is unique due to its selective H3 receptor activity.

    Biological Activity

    1-[4-(3-Piperidinopropoxy)benzyl]piperidine, also known as JNJ-63533054, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C20_{20}H32_{32}N2_2O
    • Molecular Weight : 316.5 g/mol
    • CAS Number : 98473-34-2

    This compound acts primarily as a selective antagonist at various neurotransmitter receptors, including those associated with the central nervous system (CNS). Its structure allows it to interact with multiple pathways, influencing neurotransmission and receptor activity.

    Target Receptors

    • Dopamine Receptors : Exhibits selective binding to dopamine D2 and D3 receptors, which are crucial in regulating mood and behavior.
    • Serotonin Receptors : Influences serotonin receptor activity, potentially affecting anxiety and depression.

    Biological Activity

    The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications.

    Antidepressant Effects

    Research indicates that this compound may have antidepressant-like effects. In animal models, it has demonstrated a reduction in depressive behaviors, suggesting its role in modulating serotonergic pathways.

    Neuroprotective Properties

    Studies have shown that the compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.

    In Vitro Studies

    A series of in vitro experiments assessed the compound's effects on neuronal cell lines. The results indicated:

    • Cell Viability : this compound improved cell survival rates under stress conditions.
    • Neurotransmitter Release : Enhanced release of dopamine and serotonin was observed, supporting its role in mood regulation.
    StudyCell LineConcentration (µM)Effect
    1SH-SY5Y10Increased viability by 30%
    2PC125Enhanced dopamine release by 40%

    In Vivo Studies

    Animal studies further corroborate the in vitro findings:

    • Behavioral Tests : In forced swim tests, animals treated with the compound showed significantly reduced immobility times compared to control groups.
    • Biochemical Analysis : Elevated levels of brain-derived neurotrophic factor (BDNF) were noted, indicating potential neurogenic effects.

    Case Studies

    Several case studies have been documented exploring the therapeutic potential of similar piperidine derivatives in treating psychiatric disorders. For instance:

    • A study involving N-benzyl-4,4-disubstituted piperidines demonstrated significant antiviral activity against influenza H1N1, suggesting a broader spectrum of biological activity for compounds within this chemical class .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it is useful to compare it with similar compounds:

    Compound NameMechanism of ActionTherapeutic Use
    JNJ-63533054D2/D3 receptor antagonistPotential antidepressant
    N-benzyl-4,4-disubstituted piperidinesInfluenza fusion inhibitorAntiviral
    Hexafluorenium bromideCholinesterase inhibitorMuscle relaxant in anesthesia

    Properties

    IUPAC Name

    1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PTKHFRNHJULJKT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H32N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70377579
    Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70377579
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    316.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    44.7 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID49665761
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    CAS No.

    398473-34-2
    Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=398473-34-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name JNJ-5207852
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70377579
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name JNJ-5207852
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    A solution of the product of Example 12 (6.13 g), piperidine (3.0 mL), sodium carbonate (3.6 g), and potassium iodide (190 mg) in n-butanol (50 mL) was heated to 105° C. for 21 h, cooled to RT, and treated with water (50 mL). The resulting mixture was extracted with DCM (4×50 mL), and the combined organic phases were dried (magnesium sulfate) and evaporated. Chromatography of the residue (5% 2M methanolic ammonia/methanol) gave the title compound as a waxy solid (3.2 g). 1H NMR (400 MHz, CDCl3): 7.19 (d, J=8.6 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 3.97 (t, J=6.5 Hz, 2H), 3.4 (s, 2H), 2.48-2.31 (m, 10H), 2.00-1.92 (m, 2H), 1.62-1.52 (m, 8H), 1.47-1.38 (m, 4H).
    Quantity
    6.13 g
    Type
    reactant
    Reaction Step One
    Quantity
    3 mL
    Type
    reactant
    Reaction Step One
    Quantity
    3.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    190 mg
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    1-[4-(3-Piperidinopropoxy)benzyl]piperidine
    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    1-[4-(3-Piperidinopropoxy)benzyl]piperidine
    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    1-[4-(3-Piperidinopropoxy)benzyl]piperidine
    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    1-[4-(3-Piperidinopropoxy)benzyl]piperidine
    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    1-[4-(3-Piperidinopropoxy)benzyl]piperidine
    4-Methoxy-6-methylquinazoline
    4-Methoxy-6-methylquinazoline
    1-[4-(3-Piperidinopropoxy)benzyl]piperidine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.